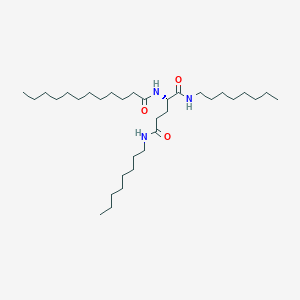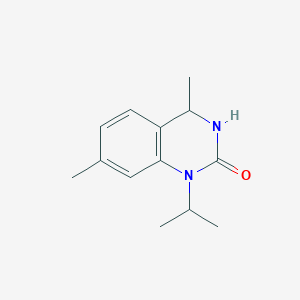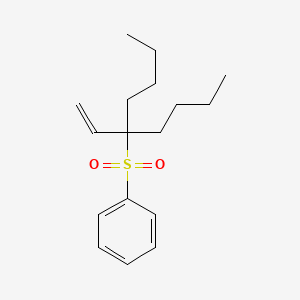![molecular formula C8H11Br B14504551 7-Bromospiro[3.4]oct-5-ene CAS No. 64300-64-7](/img/structure/B14504551.png)
7-Bromospiro[3.4]oct-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromospiro[34]oct-5-ene is an organic compound characterized by a spirocyclic structure, where a bromine atom is attached to the spiro carbon This compound is part of the spiro[3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromospiro[3.4]oct-5-ene typically involves the bromination of spiro[3.4]oct-5-ene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromospiro[3.4]oct-5-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding spirocyclic ketones or alcohols.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of spiro[3.4]oct-5-ene.
Common Reagents and Conditions
Substitution Reactions:
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Formation of spirocyclic compounds with different functional groups.
Oxidation Reactions: Formation of spirocyclic ketones or alcohols.
Reduction Reactions: Formation of spiro[3.4]oct-5-ene.
Wissenschaftliche Forschungsanwendungen
7-Bromospiro[3.4]oct-5-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-Bromospiro[3.4]oct-5-ene involves its interaction with specific molecular targets, leading to various biological effects. The bromine atom can participate in electrophilic interactions, while the spirocyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.4]oct-5-ene: The parent compound without the bromine atom.
7-Chlorospiro[3.4]oct-5-ene: A similar compound with a chlorine atom instead of bromine.
7-Iodospiro[3.4]oct-5-ene: A similar compound with an iodine atom instead of bromine.
Uniqueness
7-Bromospiro[34]oct-5-ene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs
Eigenschaften
CAS-Nummer |
64300-64-7 |
|---|---|
Molekularformel |
C8H11Br |
Molekulargewicht |
187.08 g/mol |
IUPAC-Name |
6-bromospiro[3.4]oct-7-ene |
InChI |
InChI=1S/C8H11Br/c9-7-2-5-8(6-7)3-1-4-8/h2,5,7H,1,3-4,6H2 |
InChI-Schlüssel |
RVFPWDZBJQXJIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14504473.png)
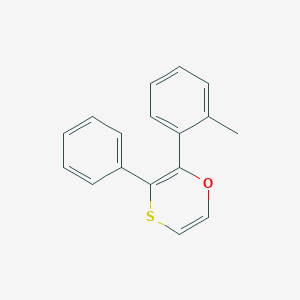
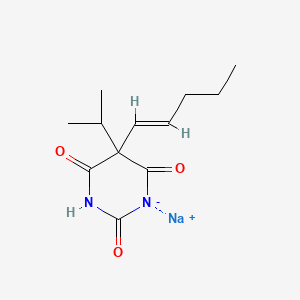

![1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14504498.png)
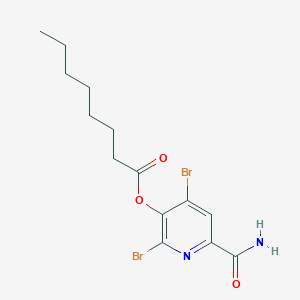
![2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14504510.png)
